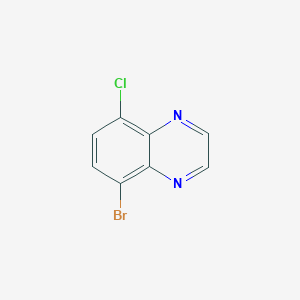

5-Bromo-8-chloroquinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

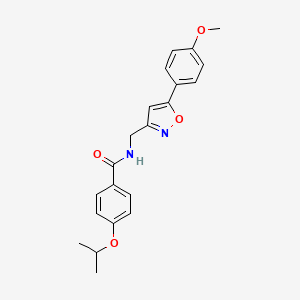

5-Bromo-8-chloroquinoxaline is a chemical compound with the CAS Number: 2227206-68-8 . It has a molecular weight of 243.49 and its IUPAC name is 5-bromo-8-chloroquinoxaline .

Molecular Structure Analysis

The InChI code for 5-Bromo-8-chloroquinoxaline is 1S/C8H4BrClN2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

5-Bromo-8-chloroquinoxaline is a solid at room temperature . The storage temperature is room temperature .Scientific Research Applications

Antimicrobial and Antifungal Properties

- Quinoxaline Derivatives as Antimicrobial Agents : Studies on quinoxaline derivatives have shown their potential as effective antimicrobial and antifungal agents. For instance, novel quinoxaline derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating significant activity against a range of Gram-positive and Gram-negative bacteria (Singh et al., 2010). This suggests that 5-Bromo-8-chloroquinoxaline could potentially exhibit similar antimicrobial properties, making it a candidate for the development of new antibacterial and antifungal compounds.

Photocleavage and DNA Interaction

- Photocleavage Abilities of Quinoxaline Derivatives : Certain quinoxaline derivatives have been shown to possess DNA photocleavage abilities upon visible light irradiation, which could be leveraged in the development of therapeutic applications, such as in photodynamic therapy (PDT) (Zhang et al., 2016). The presence of bromo and chloro substituents in 5-Bromo-8-chloroquinoxaline might similarly influence its photocleavage capabilities, suggesting a potential role in the study of DNA interactions and PDT.

Anticorrosion Properties

- Quinoxaline Derivatives as Corrosion Inhibitors : Research into 8-hydroxyquinoline derivatives has shown that these compounds can serve as effective corrosion inhibitors, providing protection against acid corrosion for metals such as mild steel (Rbaa et al., 2020). The chemical structure of 5-Bromo-8-chloroquinoxaline could potentially offer similar protective properties, highlighting its application in the field of materials science and engineering to prevent corrosion.

Safety and Hazards

The safety information for 5-Bromo-8-chloroquinoxaline includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to ingestion, skin irritation, eye irritation, and respiratory irritation . The precautionary statements include P261, P305, P338, P351 , which provide guidance on how to handle exposure to the compound.

properties

IUPAC Name |

5-bromo-8-chloroquinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWUYJKYLKDGCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)N=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-8-chloroquinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B2659578.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2659587.png)

![1-(3-methoxypropyl)-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2659588.png)

![2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2659592.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide](/img/structure/B2659593.png)

![Lithium;4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxylate](/img/structure/B2659596.png)

![Methyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2659598.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2659599.png)

![N-cyclopentyl-1'H-spiro[piperidine-3,2'-pyrido[2,3-b]pyrazin]-3'-amine](/img/structure/B2659600.png)

![Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B2659601.png)